molecular formula C23H23FN4O B11277487 N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11277487
M. Wt: 390.5 g/mol
InChI Key: PJHDNRCHFGFSMJ-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The fluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c24-20-11-5-4-9-18(20)15-25-23(29)19-10-6-14-28(16-19)22-13-12-21(26-27-22)17-7-2-1-3-8-17/h1-5,7-9,11-13,19H,6,10,14-16H2,(H,25,29)

InChI Key

PJHDNRCHFGFSMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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